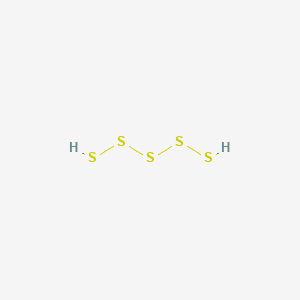

Pentasulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentasulfane is a sulfur hydride. It is a conjugate acid of a pentasulfanide.

Applications De Recherche Scientifique

Chemical Equilibration in Natural o-Benzopolysulfanes

Research shows that natural o-benzopolysulfanes, often thought to exist as trisulfane or pentasulfane, may also include heptasulfanes. A study demonstrated a facile equilibration between tri-, penta-, and heptasulfanes in solution, suggesting similar behavior in natural products (Aebisher et al., 2007).

Structural Studies of Bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane

The molecular structure of bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane was studied, revealing unique features like a full-turn helix in the pentasulfane chain. This research contributes to understanding the structural complexity of such compounds (Rae et al., 2004).

Desulfurization of Industrial Water-Alkaline Solutions

A study investigated the reagent extraction of sulfides from water-alkaline solutions, focusing on their use in high-temperature greases for steam applications. The conditions for obtaining sodium pentasulfide and its adsorption on mixed sorbents were established, offering insights into industrial desulfurization methods (Khudoyarova et al., 2020).

Synthesis and Characterization of PEGylated Benzopolysulfanes

Research on benzopolysulfanes, including PEG pentasulfane, focused on their water solubility, antitumor activity, and propensity to equilibrate and desulfurate. These findings are significant for developing new drug leads and understanding the role of polysulfur linkages in medicinal chemistry (Mahendran et al., 2010).

Catalytic Applications in Aromatization of Lower Alkanes

Studies have explored the role of zinc and gallium in pentasils, used as catalysts for the aromatization of ethane and propane. These findings contribute to the understanding of catalyst behavior in chemical transformations, particularly in the field of petrochemical processing (Yakerson et al., 1989).

Phosphorus Pentasulfide in Chemical Synthesis

Research has shown that phosphorus pentasulfide is a mild, effective reagent for reducing sulfoxides to sulfides. This discovery has implications for chemical synthesis, providing a selective method for reducing specific functional groups (Still et al., 1978).

Electrochemical Evidence for Pentasulfide Complexes

Studies have identified stable pentasulfide complexes with common base metals like Mn, Fe, Co, Ni, Cu, and Zn. These complexes, discovered through voltammetric methods, are significant for understanding the behavior of these metals in various chemical environments (Chadwell et al., 1999).

Cutting Fluid Efficacy in Industrial Operations

Research on the use of a pentasulfide additive in turning and milling operations of steel workpieces provided insights into the efficacy of cutting fluids in industrial processes. The study proposed a lubrication model based on the indirect lubrication of tool/workpiece and tool/chip contacts (Minfray et al., 2014).

Propriétés

Nom du produit |

Pentasulfane |

|---|---|

Formule moléculaire |

H2S5 |

Poids moléculaire |

162.4 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H |

Clé InChI |

FBNHIFPJXGPDIP-UHFFFAOYSA-N |

SMILES canonique |

SSSSS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

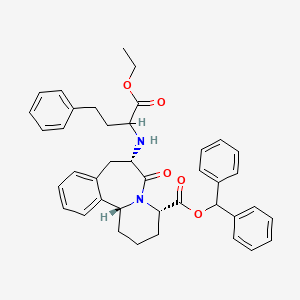

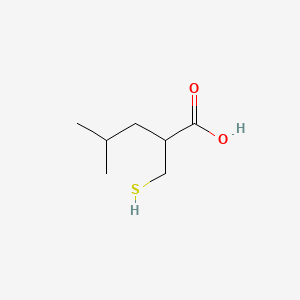

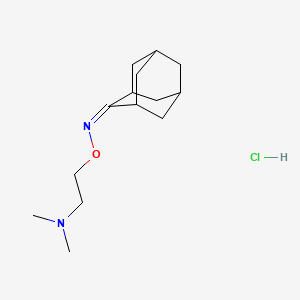

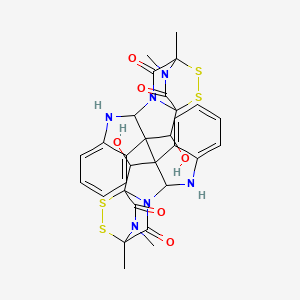

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)

![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)